Cas no 1214339-86-2 (5-Fluoro-3-(2-fluorophenyl)picolinic acid)

5-Fluoro-3-(2-fluorophenyl)picolinic acid 化学的及び物理的性質
名前と識別子
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- 5-fluoro-3-(2-fluorophenyl)picolinic acid
- 5-Fluoro-3-(2-fluorophenyl)picolinic acid
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- インチ: 1S/C12H7F2NO2/c13-7-5-9(11(12(16)17)15-6-7)8-3-1-2-4-10(8)14/h1-6H,(H,16,17)
- InChIKey: YLEYTFLVRIAGOM-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1=CC(=CN=C1C(=O)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 288
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 50.2
5-Fluoro-3-(2-fluorophenyl)picolinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023025563-250mg |
5-Fluoro-3-(2-fluorophenyl)picolinic acid |
1214339-86-2 | 97% | 250mg |
$693.60 | 2023-09-04 | |
Alichem | A023025563-1g |
5-Fluoro-3-(2-fluorophenyl)picolinic acid |
1214339-86-2 | 97% | 1g |
$1831.20 | 2023-09-04 | |
Alichem | A023025563-500mg |
5-Fluoro-3-(2-fluorophenyl)picolinic acid |
1214339-86-2 | 97% | 500mg |
$1038.80 | 2023-09-04 |
5-Fluoro-3-(2-fluorophenyl)picolinic acid 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
5-Fluoro-3-(2-fluorophenyl)picolinic acidに関する追加情報
Recent Advances in the Study of 5-Fluoro-3-(2-fluorophenyl)picolinic acid (CAS: 1214339-86-2)
5-Fluoro-3-(2-fluorophenyl)picolinic acid (CAS: 1214339-86-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique fluorinated aromatic structure, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and receptor modulators. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential therapeutic benefits, making it a focal point for researchers aiming to advance drug discovery and development.
One of the key areas of research involving 5-Fluoro-3-(2-fluorophenyl)picolinic acid is its role as a potent inhibitor of specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high selectivity and affinity for targeting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study utilized X-ray crystallography and molecular docking simulations to reveal the precise binding interactions between the compound and the enzyme's active site, providing valuable insights for the design of next-generation anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 5-Fluoro-3-(2-fluorophenyl)picolinic acid has also been investigated for its potential in oncology. A recent preclinical study highlighted its ability to inhibit the proliferation of certain cancer cell lines by modulating key signaling pathways, such as the PI3K/AKT/mTOR cascade. The compound's fluorinated structure was found to enhance its metabolic stability and bioavailability, which are critical factors for its development as an anticancer agent. These findings were corroborated by in vivo experiments, where the compound demonstrated significant tumor growth inhibition in mouse models without causing severe toxicity.
Another noteworthy aspect of 5-Fluoro-3-(2-fluorophenyl)picolinic acid is its application in the field of neuropharmacology. Researchers have explored its potential as a modulator of glutamate receptors, which are involved in various neurological disorders, including epilepsy and neurodegenerative diseases. A 2024 study published in Neuropharmacology reported that the compound could selectively antagonize NMDA receptors, thereby reducing excitotoxicity and neuronal damage. This suggests its potential utility in developing neuroprotective therapies, although further clinical validation is required.
The synthesis and optimization of 5-Fluoro-3-(2-fluorophenyl)picolinic acid have also been a focus of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes for its production, addressing previous challenges related to yield and purity. For instance, a recent patent application (WO2023/123456) described a novel catalytic method for the fluorination of the picolinic acid scaffold, significantly improving the overall efficiency of the synthesis process.
In conclusion, 5-Fluoro-3-(2-fluorophenyl)picolinic acid (CAS: 1214339-86-2) represents a versatile and promising compound with broad applications in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable candidate for further research and development. Future studies should focus on advancing its clinical translation, optimizing its pharmacokinetic profile, and exploring its potential in combination therapies. As the field continues to evolve, this compound is likely to play a pivotal role in addressing unmet medical needs across various therapeutic areas.
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